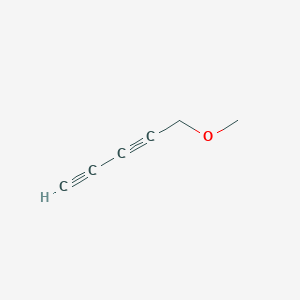
5-Methoxypenta-1,3-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxypenta-1,3-diyne is an organic compound characterized by the presence of a methoxy group attached to a penta-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique structural properties and reactivity. The presence of conjugated triple bonds in its structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypenta-1,3-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would likely involve optimizing the Cadiot-Chodkiewicz coupling for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 5-Methoxypenta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
科学研究应用
5-Methoxypenta-1,3-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Its unique structural properties make it valuable in the development of new materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 5-Methoxypenta-1,3-diyne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the compound’s reactivity is driven by the presence of conjugated triple bonds, which can participate in various addition and cycloaddition reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the creation of more complex structures.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action are diverse and can include enzymes, receptors, and other biomolecules. For example, in bioconjugation applications, the compound may target specific amino acid residues in proteins, facilitating the formation of stable covalent bonds.
相似化合物的比较
Penta-1,3-diyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Hexa-1,3-diyne: Contains an additional carbon atom, which can influence its reactivity and physical properties.
3-Methoxypenta-1,4-diyne: The position of the methoxy group and the triple bonds differ, leading to variations in reactivity and applications.
Uniqueness: 5-Methoxypenta-1,3-diyne is unique due to the specific positioning of the methoxy group and the conjugated triple bonds. This configuration imparts distinct reactivity patterns and makes it particularly useful in synthetic chemistry and material science applications.
属性
CAS 编号 |
42329-96-4 |
|---|---|
分子式 |
C6H6O |
分子量 |
94.11 g/mol |
IUPAC 名称 |
5-methoxypenta-1,3-diyne |
InChI |
InChI=1S/C6H6O/c1-3-4-5-6-7-2/h1H,6H2,2H3 |
InChI 键 |
QEYXWAXAOMNKHM-UHFFFAOYSA-N |
规范 SMILES |
COCC#CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




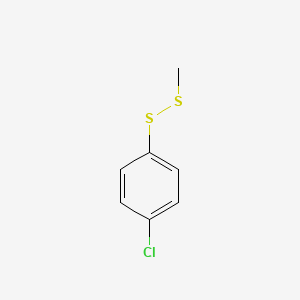
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
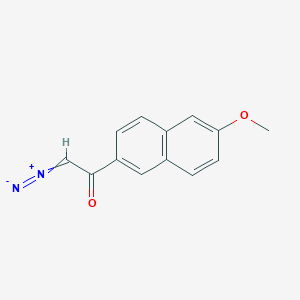
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
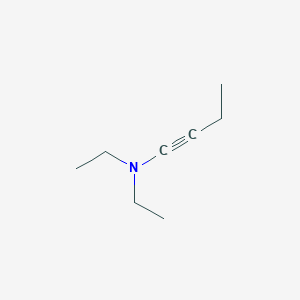

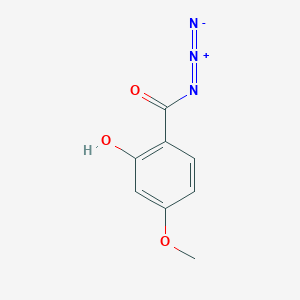
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)
